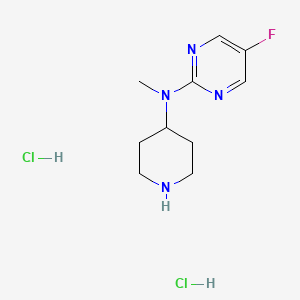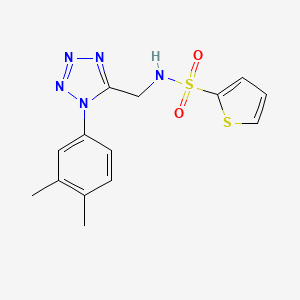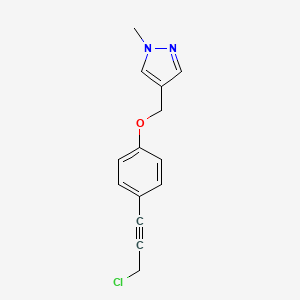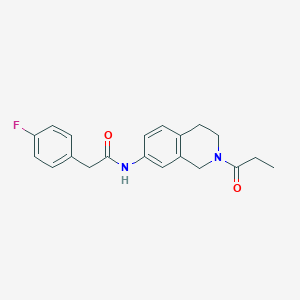
2-(4-fluorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic compound with potential therapeutic applications in neurological disorders. The compound belongs to the class of isoquinoline derivatives and has been studied for its pharmacological properties in various preclinical studies.
Scientific Research Applications
Structural Analysis and Properties
Research on isoquinoline derivatives has highlighted their complex structural aspects and potential for forming salt and inclusion compounds. For instance, studies on amide-containing isoquinoline derivatives have shown their ability to form gels and crystalline solids upon treatment with various mineral acids. This property is crucial for applications in materials science, where the formation of gels and solids can be harnessed for drug delivery systems and the development of new materials with specific fluorescence emission characteristics (Karmakar et al., 2007).
Synthesis and Chemical Reactivity
Isoquinoline derivatives have been synthesized through various methods, including iodine-mediated cyclization, showcasing their chemical reactivity and potential for creating a wide range of structurally diverse molecules. Such synthetic versatility is essential in pharmaceutical research for developing new drugs with targeted therapeutic effects (Kobayashi et al., 2007).
Cytotoxic Activity
Some novel sulfonamide derivatives, including those related to isoquinoline structures, have demonstrated cytotoxic activity against various cancer cell lines. This suggests potential applications of the compound for cancer research, particularly in discovering new chemotherapeutic agents (Ghorab et al., 2015).
Neuroprotective and Antiviral Effects
Research into isoquinoline derivatives has also explored their neuroprotective and antiviral effects, indicating potential applications in treating neurological diseases and viral infections. For example, studies on anilidoquinoline derivatives have shown therapeutic efficacy in treating Japanese encephalitis, highlighting the compound's potential in antiviral research (Ghosh et al., 2008).
Fluorescence and Photophysical Properties
The photophysical properties of isoquinoline derivatives, including fluorescence, are of interest for applications in bioimaging and sensors. The ability of these compounds to exhibit strong fluorescence emission at specific wavelengths makes them valuable tools in molecular biology and chemistry for tracking and analyzing biological processes (Karmakar et al., 2007).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-20(25)23-10-9-15-5-8-18(12-16(15)13-23)22-19(24)11-14-3-6-17(21)7-4-14/h3-8,12H,2,9-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGITUHGFICVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

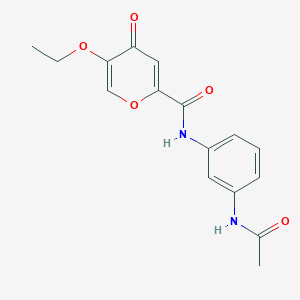
![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)

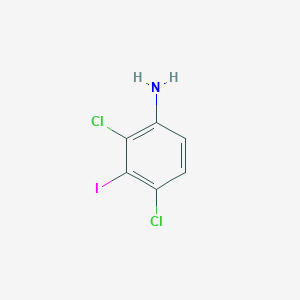
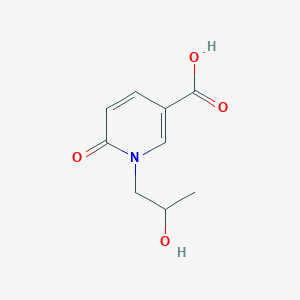
![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)
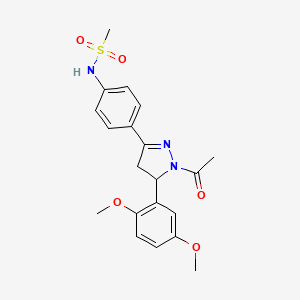
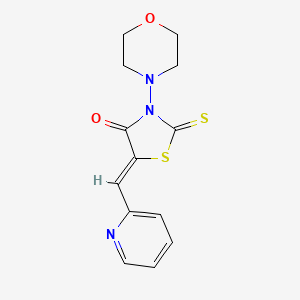

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)
